N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
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Description
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide” is a chemical compound with the molecular formula C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string:CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C
. This string represents the structure of the molecule in terms of the atoms present and their connectivity. Physical and Chemical Properties Analysis
This compound has a molecular mass of 484.164±0 dalton . The chemical formula is C₂₃H₂₇F₃N₂O₄S . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Applications
A novel class of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of therapeutically relevant human carbonic anhydrases was synthesized through a clean reaction involving 4-Chloro-3-nitrobenzenesulfonamide and bis-electrophilic phenols. This process underscores the utility of the primary sulfonamide group in enabling [1,4]oxazepine ring construction, acting as an enzyme prosthetic zinc-binding group in carbonic anhydrase inhibitors (Sapegin et al., 2018).
Antimicrobial Activities
New 2-pyrazoline derivatives bearing benzenesulfonamide moieties were synthesized, demonstrating significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This highlights the compound's potential in developing new antimicrobial agents (Hassan, 2013).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-7-24-18-9-8-17(12-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-15(3)10-14(2)11-16(20)4/h8-12,23H,7,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRINBNIUPJYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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